(22S)-22-hydroxycholesterol
Overview
Description
(22S)-22-hydroxycholesterol is a specific isomer of hydroxylated cholesterol. The designation (22S) refers to the stereochemistry of the hydroxyl group at the 22nd carbon of the cholesterol backbone, indicating that it is in the "S" configuration. Cholesterol is a fundamental component of cell membranes and a precursor to steroid hormones. The hydroxylation at the 22nd position is a modification that can occur during cholesterol metabolism.
Synthesis Analysis
The synthesis of this compound has been explored in the context of studying its role in cholesterol metabolism. In one study, tritiated this compound was prepared to investigate its transformation by adrenal acetone-dried powder preparations from various species, including guinea pigs, cattle, and humans . However, this study found no significant conversion of cholesterol to this compound, suggesting that it may not be a major intermediate in the biodegradation of cholesterol to pregnenolone .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a hydroxyl group at the 22nd carbon in the steroid nucleus. The "S" configuration of this hydroxyl group distinguishes it from its "R" counterpart. The precise stereochemistry is crucial for the biological activity and metabolism of steroid molecules.
Chemical Reactions Analysis
In terms of chemical reactions, this compound does not appear to be a significant intermediate in the conversion of cholesterol to pregnenolone. A study using an adrenocortical preparation showed that the isolated (22R)-22-hydroxycholesterol underwent a direct replacement of the hydrogen at the hydroxylated position, while this compound was not found to be an important metabolite in this process . This suggests that the (22S) isomer may not participate extensively in the enzymatic transformations leading to steroid hormone synthesis.
Physical and Chemical Properties Analysis
Scientific Research Applications
1. Effects on Lipid and Glucose Metabolism
(Hessvik et al., 2012) investigated the effects of 22(S)-hydroxycholesterol (22(S)-HC) on lipid and glucose metabolism in human-derived cells. The study demonstrated cell-type specific effects, where 22(S)-HC reduced lipogenesis and lipid accumulation in myotubes and hepatocytes, suggesting potential applications in treating type 2 diabetes.
2. Dopaminergic Specification of Human Mesenchymal Stem Cells
Research by (Singh et al., 2018) focused on the neurogenic effect of 22-HC on human Mesenchymal Stem Cells (hMSCs). The study showed that 22-HC leads to a higher percentage of functional dopaminergic neurons, which may have implications in cell-based treatments and drug testing for Parkinson’s disease.
3. Antiproliferative Effect on Cancer Cell Lines
(Chuu & Lin, 2010) found that 22(R)-hydroxycholesterol inhibited the proliferation of various human cancer cell lines, suggesting its potential as an adjuvant therapy for prostate cancer and other types of cancer.
4. Neuroprotective Against β-Amyloid-Induced Cytotoxicity
Research by (Yao et al., 2002) showed that 22R-hydroxycholesterol protects neuronal cells from β-amyloid-induced cytotoxicity. This compound's specific binding to β-amyloid suggests a new approach for Alzheimer's disease therapy.
5. Reduction of Body Weight Gain and Liver Triacylglycerol
(Kase et al., 2012) explored the effects of 22SHC in vivo, finding that it reduces body weight gain and the accumulation of liver triacylglycerol in rats. This indicates its potential in treating disorders involving aberrations in lipid metabolism.
6. Spirostenols and β-Amyloid-Induced Neurotoxicity
(Lecanu et al., 2004) identified spirostenols derived from 22R-hydroxycholesterol that protect PC12 cells against β-amyloid-induced neurotoxicity, providing insights into Alzheimer's disease therapy.
Mechanism of Action
Future Directions
properties
IUPAC Name |
(3S,8S,9S,10R,13S,14S,17R)-17-[(2S,3S)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20-,21-,22+,23-,24-,25-,26-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPAXNJLEKLXNO-QUOSNDFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)[C@H](CCC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701312790 | |
Record name | (22S)-Hydroxycholesterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701312790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22348-64-7 | |
Record name | (22S)-Hydroxycholesterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22348-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholest-5-ene-3,22-diol, (3beta,22S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022348647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (22S)-Hydroxycholesterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701312790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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